1,2-Dihydronaphtho[2,1-b]furan-2-carbohydrazide
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Overview
Description
1,2-Dihydronaphtho[2,1-b]furan-2-carbohydrazide is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.251. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions:
- A method for synthesizing diverse dihydronaphtho[1,2-b]furans using ceric ammonium nitrate-catalyzed formal [3 + 2] cycloaddition of 1,4-naphthoquinones to olefins has been developed, which also led to the synthesis of the natural product furomollugin (Xia & Lee, 2013).
- Researchers created a simple and highly efficient protocol for synthesizing novel polysubstituted 1,2-dihydronaphtho[2,1-b]furans through a three-component coupling reaction, showcasing a green chemistry approach (Sadeghpour et al., 2015).
Pharmacological Research:
- A series of 1,2-dihydronaphtho[2,1-b]furan derivatives demonstrated significant anti-proliferative potential against breast cancer cells, with some compounds showing high efficacy, hinting at potential anti-cancer applications (Islam et al., 2020).
- Another study explored the antimicrobial and antioxidant activities of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides, offering insights into potential applications in combating infections and oxidative stress (Devi et al., 2010).
Organic Chemistry and Catalysis:
- The silver-catalyzed intramolecular transannulation of enynone tethered donor-acceptor cyclopropanes has been developed as a new synthesis method for 2,3-dihydronaphtho[1,2-b]furans, which is important for constructing biologically active natural product frameworks (Dawande et al., 2016).
Safety and Hazards
Future Directions
The future directions for 1,2-Dihydronaphtho[2,1-b]furan-2-carbohydrazide could involve further exploration of its potential anti-cancer properties . Additionally, the development of synthetic procedures for the preparation of dihydronaphthofurans, including this compound, is an ongoing area of research .
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with hepatocyte nuclear factor 4α (hnf4α) and signal transducer and activator of transcription 3 (stat3) .
Mode of Action
It’s known that similar compounds can inhibit liver tumor growth through activation of hnf4α and inhibition of stat3 .
Biochemical Pathways
The activation of hnf4α and inhibition of stat3 suggest that it may influence pathways related to liver function and tumor growth .
Result of Action
Similar compounds have been reported to significantly inhibit liver tumor growth .
Properties
IUPAC Name |
1,2-dihydrobenzo[e][1]benzofuran-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-15-13(16)12-7-10-9-4-2-1-3-8(9)5-6-11(10)17-12/h1-6,12H,7,14H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYWCTCNNDFZDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C3=CC=CC=C3C=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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